molecular formula C16H16N2OS2 B2766319 (Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol CAS No. 905781-26-2

(Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol

Cat. No. B2766319
CAS RN: 905781-26-2
M. Wt: 316.44
InChI Key: YDPKWNVBRYAZTN-MSUUIHNZSA-N
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Description

(Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol, also known as PTZTP, is a thiazole derivative that has been studied for its potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Spectroscopic and Thermodynamic Properties

The spectroscopic and thermodynamic properties of similar compounds, specifically those incorporating thiophen-2-yl and thiazol motifs, have been studied extensively. For instance, Uppal et al. (2019) conducted a comprehensive study on a compound with a similar structure, focusing on optimized geometry, atomic charges, thermodynamic properties, and vibrational analysis using Hartree Fock Theory and Density Functional Theory. This type of research highlights the fundamental physical and chemical properties that can inform various scientific applications, such as material science and molecular engineering (Uppal, Kamni, & Khajuria, 2019).

Antimicrobial and Antifungal Activities

Compounds featuring thiophen-2-yl and thiazol groups have shown promising antimicrobial and antifungal activities. Patel and Patel (2017) synthesized derivatives of a structurally similar compound and evaluated their antimicrobial activity against various bacterial and fungal strains. This study suggests potential applications in developing novel antimicrobial agents (Patel & Patel, 2017).

Antioxidant Activity and QSAR Analysis

Research on derivatives of compounds with related structural frameworks has also explored their potential as antioxidants. Drapak et al. (2019) performed a QSAR-analysis on derivatives to determine their antioxidant activities. Such studies provide a theoretical basis for designing new potential antioxidants, indicating research applications in pharmacology and medicinal chemistry (Drapak et al., 2019).

Synthesis and Chemical Characterization

The synthesis and chemical characterization of compounds with thiophen-2-yl and thiazol groups form a significant part of research activities. Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluating their anti-tumor activities. This highlights the compound's relevance in synthetic chemistry and oncological research (Gomha, Edrees, & Altalbawy, 2016).

properties

IUPAC Name

3-(2-phenylimino-4-thiophen-2-yl-1,3-thiazol-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c19-10-5-9-18-14(15-8-4-11-20-15)12-21-16(18)17-13-6-2-1-3-7-13/h1-4,6-8,11-12,19H,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPKWNVBRYAZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol

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